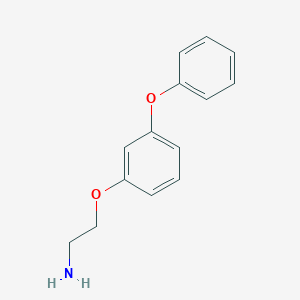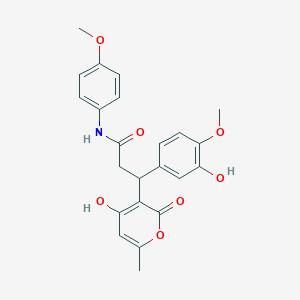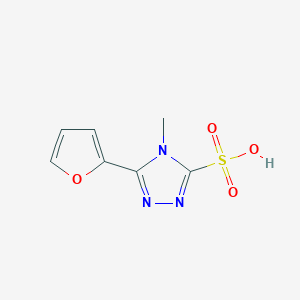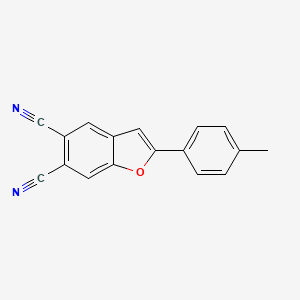![molecular formula C9H8F3N3O B11048307 5-Methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B11048307.png)
5-Methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-d]pyrimidin-4-ol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a pyrido[4,3-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms, and a trifluoromethyl group that imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-d]pyrimidin-4-ol typically involves multi-step processes that include the formation of the pyrido[4,3-d]pyrimidine core followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[4,3-d]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-Methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-d]pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-d]pyrimidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor function by acting as an agonist or antagonist, depending on its binding affinity and the nature of the receptor .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Pyrido[2,3-d]pyrimidine: A related compound with variations in the ring fusion pattern and substituents.
Uniqueness
5-Methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-d]pyrimidin-4-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C9H8F3N3O |
|---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
5-methyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidin-4-ol |
InChI |
InChI=1S/C9H8F3N3O/c1-5-7-6(2-3-13-5)14-4-15-8(7,16)9(10,11)12/h2-4,16H,1H3,(H,14,15) |
InChI Key |
KBLATZAIDDVEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C(N=CN2)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(4-fluorophenyl)-4-[2-(hexyloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11048236.png)
![2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-2-propenoyl]phenyl acetate](/img/structure/B11048243.png)

![2-Phenyl-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11048254.png)

![4,10-dioxa-3,5,7,9,11,14,17-heptazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),2,5,8,11,13,15-heptaene](/img/structure/B11048263.png)
![3-(4-chlorophenyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11048269.png)
![6-Amino-1-imino-3,4-dimethyl-8-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitrile](/img/structure/B11048272.png)
![[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate](/img/structure/B11048273.png)
![3-(Furan-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048278.png)

![N-[4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B11048287.png)

![2-Isopropyl-4-nitronaphtho[2,1-D][1,3]oxazol-5-OL](/img/structure/B11048292.png)
